molecular formula C8H15NO2 B2708759 Methyl 2-(pyrrolidin-2-yl)propanoate CAS No. 1487744-67-1

Methyl 2-(pyrrolidin-2-yl)propanoate

Cat. No.: B2708759
CAS No.: 1487744-67-1
M. Wt: 157.213
InChI Key: DZKNTHMQXGPHLM-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-2-yl)propanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(pyrrolidin-2-yl)propanoate are currently unknown . The compound’s effects on these pathways and their downstream effects would provide valuable insights into its mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyrrolidin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and improved yields. This method can also facilitate the superheating of solvents, enabling reactions at elevated temperatures that are not possible in traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(pyrrolidin-2-yl)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the ester group.

    Methyl 2-pyrrolidone: A related compound with a similar structure but different functional groups.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

Uniqueness

Methyl 2-(pyrrolidin-2-yl)propanoate is unique due to the presence of both the pyrrolidine ring and the ester group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 2-pyrrolidin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(8(10)11-2)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKNTHMQXGPHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487744-67-1
Record name methyl 2-(pyrrolidin-2-yl)propanoate
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